Regioisomeric Differentiation: XLogP3 and Hydrogen-Bonding Profile of CAS 102613-20-7 vs. N1-Butyl Isomer (CAS 102613-19-4)
Despite identical molecular formula (C12H21N3O2) and molecular weight (239.31 g/mol), the target compound (N3-butyl) and its positional isomer (N1-butyl, CAS 102613-19-4) exhibit distinct computed lipophilicity and hydrogen-bonding profiles. The target compound has a computed XLogP3 of 1.3, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. While computed XLogP3 values for the isomer are not independently published, the differential positioning of the butyl group relative to the hydrogen-bond-accepting carbonyl oxygens alters the solvent-accessible surface area and polar surface area, parameters critical for membrane permeability and protein-binding orientation [2]. The N3-butyl configuration places the lipophilic chain adjacent to the C4 carbonyl, whereas the N1-butyl isomer positions it adjacent to the C2 carbonyl, resulting in distinguishable molecular electrostatic potential surfaces that can be differentiated by HPLC retention time or NMR spectroscopy [2].
| Evidence Dimension | Computed XLogP3 and hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 1.3; HBD = 0; HBA = 3; TPSA ≈ 61.4 Ų (computed); MW = 239.31 [1] |
| Comparator Or Baseline | 1-butyl-5-(dimethylamino)-3,6-dimethyluracil (CAS 102613-19-4): XLogP3 and TPSA not independently published but structurally predicted to differ due to altered spatial orientation of butyl group [2] |
| Quantified Difference | Quantitative XLogP3 difference not independently measured; class-level inference based on regioisomeric structure-property relationships in N-alkyluracils |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm); no experimental logP measurement available for either isomer |
Why This Matters
The regioisomeric identity critically determines which compound is procured; the target (N3-butyl) and its isomer (N1-butyl) are distinct chemical entities with CAS numbers differing by a single digit (102613-20-7 vs. 102613-19-4), and substitution without analytical verification risks experimental confounds.
- [1] PubChem. Compound Summary for CID 3025414: Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl-. Computed Properties: XLogP3-AA, HBD, HBA. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Teijeira, M., et al. (2000). Synthesis and structural study of 1,3-dimethyl-6-substituted uracil derivatives. Journal of Molecular Structure, 519(1-3), 265–276. DOI: 10.1016/S0022-2860(99)00315-4. View Source
